molecular formula C13H19NO4 B8410435 tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate

tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate

Cat. No. B8410435
M. Wt: 253.29 g/mol
InChI Key: LHAVNJFXFCOUED-UHFFFAOYSA-N
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Patent
US09040019B2

Procedure details

To a solution of protected alcohol 7 (242.4 mg, 0.66 mmol) in THF (2.5 ml) was added a solution of 1M tetrabutylammonium fluoride in THF (0.73 ml, 0.73 mmol) and the mixture was stirred at room temperature for 24 hrs. The crude product was adsorbed on silica gel and purified by MPLC, eluting with hexanes/ethyl acetate 40%-50% gradient to give the title alcohol (92.9 mg, 56% yield). H-NMR (400 MHz, CD2Cl2): 8.85 (1H, brs) 7.78 (1H, d, J=8 Hz) 7.09 (1H, s) 6.82 (1H, dd, J=8 Hz, 0.4 Hz) 4.58 (2H, d, J=4 Hz) 3.5 (1H, t, J=4 Hz) 1.18 (9H, s).
Name
alcohol
Quantity
242.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[C:12]([O:24][CH3:25])[CH:11]=1)(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[OH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:21])([CH3:22])[CH3:20])=[C:12]([O:24][CH3:25])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
alcohol
Quantity
242.4 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.73 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by MPLC
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate 40%-50% gradient

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 92.9 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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